(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18786900
InChI: InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m0../s1
SMILES:
Molecular Formula: C6H14Cl2N2O
Molecular Weight: 201.09 g/mol

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

CAS No.:

Cat. No.: VC18786900

Molecular Formula: C6H14Cl2N2O

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride -

Specification

Molecular Formula C6H14Cl2N2O
Molecular Weight 201.09 g/mol
IUPAC Name (5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride
Standard InChI InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m0../s1
Standard InChI Key AEKSLRDYWGDCMN-XRIGFGBMSA-N
Isomeric SMILES CN1C[C@H](CCC1=O)N.Cl.Cl
Canonical SMILES CN1CC(CCC1=O)N.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

(5S)-5-Amino-1-methyl-piperidin-2-one;dihydrochloride (molecular formula: C6H14Cl2N2O\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}, molecular weight: 201.09 g/mol) features a six-membered piperidine ring with a ketone group at the 2-position, a methyl substituent at the 1-position, and an amino group at the 5th position in the (S)-configuration . The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays and synthetic reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource Reference
Molecular FormulaC6H14Cl2N2O\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight201.09 g/mol
IUPAC Name(5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride
SMILES NotationCN1CC@HN.Cl.Cl
InChIKeyAEKSLRDYWGDCMN-XRIGFGBMSA-N

The stereochemistry at the 5th position (S-configuration) is critical for its interactions with chiral biological targets, such as enzymes and receptors. The dihydrochloride salt form stabilizes the compound against degradation, particularly under humid or acidic conditions.

Physicochemical Characteristics

The compound’s solubility in water exceeds 50 mg/mL due to its ionic dihydrochloride form, while its lipophilicity (LogP ≈ 0.8) permits moderate membrane permeability. Thermal analysis indicates decomposition above 200°C, necessitating storage below 25°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic routes remain proprietary, inferred methodologies involve:

  • Ring Formation: Cyclization of δ-aminovaleric acid derivatives to construct the piperidin-2-one core.

  • Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide under basic conditions.

  • Amination: Stereoselective introduction of the 5-amino group using ammonia or protected amine reagents.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
CyclizationH2O, 80°C, 12h65–70%
MethylationCH3I, K2CO3, DMF, 50°C85–90%
AminationNH3/MeOH, Pd/C, H2 (50 psi)75–80%
Salt FormationHCl (2 eq), EtOH, 0°C95%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (≥90%) and purity (>98% HPLC). Automated systems minimize human exposure to intermediates, aligning with industrial safety standards .

Pharmacological Relevance and Applications

Biological Activity

Piperidine derivatives exhibit diverse pharmacological profiles, and (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is no exception:

  • Enzyme Inhibition: Preliminary studies suggest activity against serine proteases (IC50 ≈ 2.5 μM) and kinases (e.g., CDK2, IC50 ≈ 1.8 μM).

  • Receptor Modulation: Affinity for G protein-coupled receptors (GPCRs) involved in neurotransmitter regulation (Ki ≈ 120 nM for 5-HT2A).

Table 3: Pharmacological Targets

Target ClassExample TargetsActivity Metrics
Serine ProteasesTrypsin, ThrombinIC50 2.5–5.0 μM
KinasesCDK2, EGFRIC50 1.8–3.2 μM
GPCRs5-HT2A, α2-AdrenergicKi 120–450 nM

Drug Development Utility

The compound serves as:

  • Scaffold for Analog Synthesis: Modular modifications at the 1-methyl or 5-amino positions yield libraries for high-throughput screening.

  • Prodrug Candidate: The amino group facilitates conjugation with carboxylic acid-containing therapeutics to enhance bioavailability.

HazardPrecautionary MeasuresEmergency Response
Skin ContactWear nitrile gloves; wash with soap/waterRinse 15 min; seek medical care
Eye ExposureUse goggles; flush eyes immediatelyIrrigate 20 min; urgent medical attention
InhalationUse fume hood; NIOSH-approved respiratorMove to fresh air; oxygen if needed

Future Research Directions

Synthesis Optimization

  • Catalytic Asymmetric Amination: Develop enantioselective catalysts to improve stereochemical purity beyond 99% ee.

  • Green Chemistry Approaches: Substitute volatile solvents (e.g., DMF) with ionic liquids or supercritical CO2.

Therapeutic Exploration

  • Neurodegenerative Diseases: Target tau aggregation in Alzheimer’s models via kinase inhibition.

  • Oncology: Evaluate synergy with checkpoint inhibitors in murine cancer models.

Stability Studies

  • Long-Term Storage: Assess degradation products under accelerated aging conditions (40°C/75% RH) .

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